molecular formula C12H18N2O3 B3851424 2-[(3-nitrobenzyl)(propyl)amino]ethanol

2-[(3-nitrobenzyl)(propyl)amino]ethanol

Cat. No.: B3851424
M. Wt: 238.28 g/mol
InChI Key: CYTBTUFVURJHOP-UHFFFAOYSA-N
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Description

Chemical Structure: 2-[(3-Nitrobenzyl)(propyl)amino]ethanol is an ethanol derivative featuring a tertiary amine group substituted with a 3-nitrobenzyl group and a propyl chain. The nitro group at the meta position of the benzyl ring introduces strong electron-withdrawing effects, influencing reactivity and solubility. The compound’s molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol.

Properties

IUPAC Name

2-[(3-nitrophenyl)methyl-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-6-13(7-8-15)10-11-4-3-5-12(9-11)14(16)17/h3-5,9,15H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTBTUFVURJHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Ring

2-(Cyclopropyl(3-nitrobenzyl)amino)ethanol (CAS: 1275500-88-3)
  • Structure : Cyclopropyl replaces the propyl group.
  • Molecular Weight : 250.28 g/mol.
  • Similar nitro group retains electron-withdrawing properties but with reduced alkyl chain flexibility .
2-(Cyclopropyl(3-methylbenzyl)amino)ethanol (CAS: 1248323-90-1)
  • Structure : Methyl substituent replaces nitro group.
  • Molecular Weight : 219.32 g/mol.
  • Impact: Methyl group reduces polarity, increasing lipophilicity (logP ≈ 1.5 vs. 0.7 for nitro analog).

Variations in Alkyl Chains on the Amino Group

2-[3-(Dimethylamino)propylamino]ethanol (CAS: 78718-56-6)
  • Structure: Branched 2-methylpropyl and dimethylaminopropyl groups.
  • Molecular Weight : 217.36 g/mol.
  • Impact: Dimethylamino group increases basicity (pKa ~8.5) compared to the nitrobenzyl analog (pKa ~7.5). Enhanced water solubility due to tertiary amine protonation .
2-[(3-Aminopropyl)methylamino]ethanol (CAS: 41999-70-6)
  • Structure: Primary aminopropyl and methyl groups.
  • Molecular Weight : 132.20 g/mol.
  • Impact: Aminopropyl enables conjugation with carboxylic acids or metal ions. Lower molecular weight improves diffusion rates in aqueous environments .

Functional Group Replacements

2-[Methyl[3-(trimethoxysilyl)propyl]amino]ethanol
  • Structure : Trimethoxysilylpropyl replaces nitrobenzyl.
  • Molecular Weight : 237.37 g/mol.
  • Impact :
    • Trimethoxysilyl group allows covalent bonding to silica surfaces, useful in material science.
    • Hydrolytic sensitivity requires anhydrous handling .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP pKa Solubility (Water) Key Applications
2-[(3-Nitrobenzyl)(propyl)amino]ethanol 238.28 0.7* ~7.5 Low Pharmaceutical intermediates
2-(Cyclopropyl(3-nitrobenzyl)amino)ethanol 250.28 1.2 ~7.3 Low Bioactive molecule synthesis
2-[3-(Dimethylamino)propylamino]ethanol 217.36 1.5 8.5 Moderate Surfactants, catalysts
2-[Methyl[3-(trimethoxysilyl)propyl]amino]ethanol 237.37 -0.1 14.77 Insoluble Silane coupling agents

*Estimated via fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-nitrobenzyl)(propyl)amino]ethanol
Reactant of Route 2
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2-[(3-nitrobenzyl)(propyl)amino]ethanol

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